

Spectroscopic Characterization of DL-ortho-Tyrosine: A Technical Guide

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Compound of Interest

Compound Name: *DL-O-Tyrosine*

Cat. No.: *B3428938*

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Introduction

DL-ortho-Tyrosine (o-Tyrosine) is an isomer of the common amino acid L-tyrosine, distinguished by the hydroxyl group's position on the ortho- (or 2-) position of the phenyl ring. It is not incorporated into proteins through ribosomal synthesis but is formed via the hydroxylation of phenylalanine by hydroxyl radicals. Consequently, o-Tyrosine has emerged as a significant biomarker for oxidative stress, providing insights into cellular damage and disease pathogenesis. Accurate and unambiguous identification and quantification of o-Tyrosine are critical for researchers in biochemistry, medicine, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **DL-o-Tyrosine**. It includes quantitative data, detailed experimental protocols, and workflow diagrams for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of o-Tyrosine's molecular structure.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for **DL-o-Tyrosine**. Data is often recorded in deuterated solvents such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide ($DMSO-d_6$).

Table 1: 1H NMR Spectral Data for O-Tyrosine

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H- α (CH)	~3.9 - 4.2	Doublet of Doublets (dd)	~7.8, 5.1
H- β (CH_2)	~3.0 - 3.2	Multiplet (m)	-
Aromatic (H-3, H-4, H-5, H-6)	~6.7 - 7.2	Multiplet (m)	-

Note: Chemical shifts can vary based on solvent and pH. In D_2O , exchangeable protons (OH, NH_2) are often not observed. Data is inferred from spectral data for tyrosine and its isomers[1] [2].

Table 2: ^{13}C NMR Spectral Data for O-Tyrosine

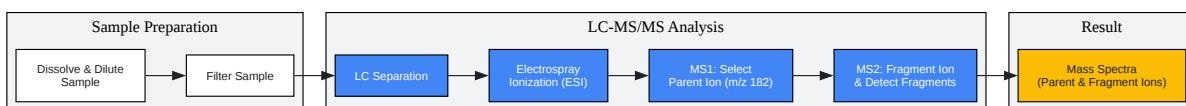
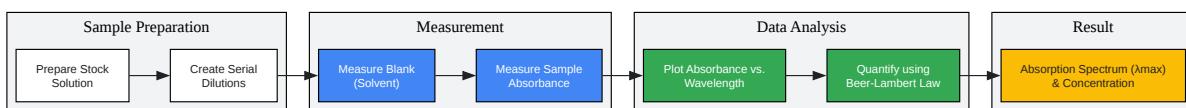
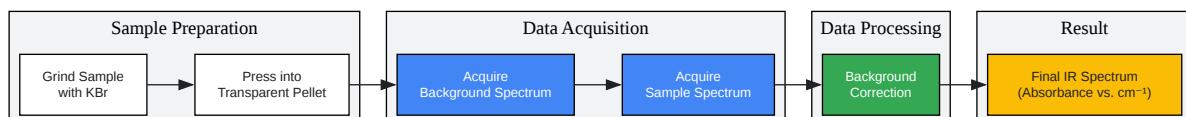
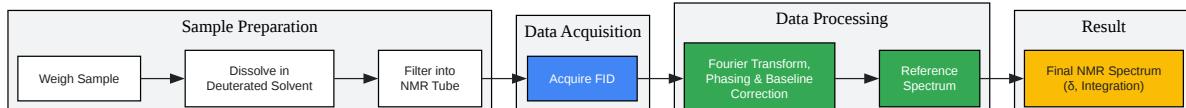
Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carboxyl)	~172 - 175
C- α (CH)	~55 - 57
C- β (CH_2)	~36 - 38
C-1 (Aromatic, C- CH_2)	~125 - 127
C-2 (Aromatic, C-OH)	~155 - 157
Aromatic Carbons	~115 - 132

Note: Assignments are based on general values for tyrosine isomers and related compounds[3].

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **DL-o-Tyrosine** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean vial.[4]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.[4]
- Filtration: To ensure magnetic field homogeneity, filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.[4]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field.
 - Acquire a standard one-dimensional proton spectrum. For enhanced structural information, 2D experiments like COSY and HSQC can be performed.[5]
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[4]
 - Perform phase and baseline corrections on the resulting spectrum.[4]
 - Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).[4]
 - Integrate the peaks in the ^1H spectrum to determine the relative ratio of protons.[4]

Visualization: NMR Experimental Workflow



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